N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-bromobenzamide
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Overview
Description
“N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-bromobenzamide” is a chemical compound. The benzo[d][1,3]dioxol-5-ylmethyl moiety is a common structure in organic chemistry, often seen in pharmaceuticals and biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds have been synthesized and evaluated for their antitumor activities . The synthesis typically involves the reaction of the benzo[d][1,3]dioxol-5-ylmethyl moiety with other reagents to form the desired compound .Scientific Research Applications
Antiproliferative and Anti-inflammatory Activities
Compounds synthesized from similar chemical structures have shown significant antiproliferative and anti-inflammatory activities. For instance, derivatives of 1,3,4-oxadiazoles have been evaluated and found to exhibit promising activity against proliferation of human cancer cell lines and inflammation. This suggests potential applications in cancer therapy and anti-inflammatory treatments (Sreevani Rapolu et al., 2013).
Antimicrobial Properties
Some derivatives with similar frameworks have demonstrated potent antimicrobial effects. A study on fluorobenzamides containing thiazole and thiazolidine highlighted promising antimicrobial analogs effective against various bacterial and fungal strains. This indicates the potential of such compounds in developing new antimicrobial agents (N. Desai et al., 2013).
Anticancer Evaluation
Research into benzamide and oxadiazole derivatives has also explored their anticancer potentials. Various synthesized compounds have been evaluated against cancer cell lines, showing moderate to excellent activity. This suggests the utility of these compounds in anticancer drug development (B. Ravinaik et al., 2021).
Antifungal and Antibacterial Agents
Derivatives have been synthesized and tested for antifungal and antibacterial activities, showing efficacy against a range of pathogens. This points to potential applications in addressing fungal and bacterial infections (B. Narayana et al., 2004).
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit antitumor activities , suggesting potential targets could be proteins or enzymes involved in cell proliferation and survival.
Mode of Action
Based on the antitumor activities of similar compounds , it can be hypothesized that this compound may interact with its targets to inhibit their function, leading to the disruption of cell proliferation and survival.
Biochemical Pathways
Given the antitumor activities of similar compounds , it is plausible that this compound may affect pathways related to cell proliferation and survival, such as the cell cycle or apoptosis pathways.
Result of Action
Based on the antitumor activities of similar compounds , it can be inferred that this compound may lead to the inhibition of cell proliferation and induction of cell death in tumor cells.
Properties
IUPAC Name |
N-[5-(1,3-benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl]-4-bromobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3O4/c18-12-4-2-11(3-5-12)16(22)19-17-21-20-15(25-17)8-10-1-6-13-14(7-10)24-9-23-13/h1-7H,8-9H2,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKVHRHKDOQHNMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC3=NN=C(O3)NC(=O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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